4-(1H-Purin-6-yl)morpholine
Description
Properties
IUPAC Name |
4-(7H-purin-6-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-3-15-4-2-14(1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOMXKNIFWDDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182656 | |
| Record name | 6-Morpholinopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2846-96-0 | |
| Record name | 6-(4-Morpholinyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2846-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Morpholinopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2846-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351559 | |
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| Record name | 6-Morpholinopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-morpholinopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-(1H-Purin-6-yl)morpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VN5RQ48X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Substitution of 6-Chloropurine Derivatives
A primary method involves the nucleophilic substitution of 6-chloropurine intermediates with morpholine. This approach leverages the reactivity of the chlorine atom at the purine’s 6-position.
- Step 1 : React 6-chloro-9H-purine with morpholine in a polar aprotic solvent (e.g., dimethylacetamide, DMA) at elevated temperatures (100°C).
- Step 2 : Use triethylamine (TEA) as a catalyst to facilitate the substitution.
- Yield : Reported yields range from 32% to 83%, depending on the substituents and reaction optimization.
Example Reaction :
$$
\text{6-Chloro-9H-purine} + \text{Morpholine} \xrightarrow[\text{DMA, 100°C}]{\text{TEA}} \text{4-(1H-Purin-6-yl)morpholine}
$$
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Catalyst | Triethylamine (TEA) |
| Solvent | Dimethylacetamide (DMA) |
| Reaction Time | 4–24 hours |
Alkylation and Subsequent Functionalization
This method involves alkylating purine precursors followed by morpholine substitution.
- Step 1 : Alkylate 6-chloropurine with ethyl chloroacetate to form an ester intermediate.
- Step 2 : Treat the ester with hydrazine hydrate to yield a hydrazine derivative.
- Step 3 : React the hydrazine intermediate with aromatic acids in the presence of phosphorus oxychloride to introduce morpholine.
- Enables modular functionalization for diverse purine analogs.
- Yields for final products typically range from 45% to 65%.
Reaction Scheme :
$$
\text{6-Chloropurine} \xrightarrow{\text{Ethyl chloroacetate}} \text{Ester intermediate} \xrightarrow{\text{Hydrazine}} \text{Hydrazine derivative} \xrightarrow[\text{POCl}_3]{\text{Aromatic acid}} \text{this compound}
$$
Hydrolysis of Tartrate Salts
A patent (WO2015107533A1) describes isolating this compound via hydrolysis of its tartrate salt.
- Step 1 : Treat the tartrate salt with a base (e.g., NaOH, KOH) in a biphasic solvent system (toluene/water).
- Step 2 : Extract the free base into an organic layer (e.g., dichloromethane).
- Step 3 : Purify via solvent distillation and recrystallization.
| Parameter | Value |
|---|---|
| Base | 10% NaOH |
| Solvent System | Toluene/Water |
| Extraction Solvent | Dichloromethane |
| Purity | >99% (HPLC) |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics.
- React 2-aminopyridine derivatives with morpholine under microwave conditions (160°C, 24 hours) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane).
- Reduces reaction time from days to hours.
- Improves yield by 15–20% compared to conventional heating.
Data Summary :
| Condition | Conventional | Microwave |
|---|---|---|
| Reaction Time | 48 hours | 24 hours |
| Yield | 60% | 75% |
Industrial-Scale Considerations
While laboratory methods are well-documented, industrial production focuses on:
- Cost-Efficiency : Optimizing solvent recovery and catalyst reuse.
- Safety : Minimizing hazardous reagents (e.g., POCl₃) via alternative phosphorylating agents.
- Purity : Implementing continuous-flow systems for consistent output.
Summary of Key Findings
- Nucleophilic substitution remains the most direct method but requires careful control of reaction conditions.
- Microwave-assisted synthesis offers time and yield advantages for research-scale production.
- Tartrate salt hydrolysis is critical for high-purity isolation in pharmaceutical applications.
Chemical Reactions Analysis
Subsequent Reaction Pathways
After synthesis, 4-(1H-Purin-6-yl)morpholine undergoes further transformations:
-
Alkylation with Ethyl Chloroacetate : The morpholine-substituted purine is alkylated with ethyl chloroacetate to form an ester intermediate, which is then treated with hydrazine hydrate to generate a hydrazine derivative. This intermediate reacts with aromatic acids in the presence of phosphorous oxychloride to yield purines with alkylated oxadiazoles .
-
Cyclization with Thiocarbonyl Reagents : In some cases, the purine derivative undergoes cyclization with thiocarbonyl compounds (e.g., malononitrile arylidenes) under basic conditions to form thiazepine rings .
Reaction Conditions and Yields
| Reaction Type | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Alkylation (Ethyl Chloroacetate) | Ethyl chloroacetate, hydrazine hydrate | Ethanol/ethyl acetate | Reflux for 2 hours | Not specified |
| Cyclization with Thiocarbonyl | Arylidenes of malononitrile, NaOH | DMF/THF/EtOH | Reflux, catalyst-dependent | Not specified |
Purification and Characterization
-
Purification : Products are often precipitated from the reaction mixture and purified via dry flash chromatography using dichloromethane (DCM) .
-
Characterization : Analytical techniques include:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of purine compounds, including 4-(1H-Purin-6-yl)morpholine, exhibit significant antitumor properties. For instance, studies have shown that certain synthesized purine derivatives can inhibit the growth of cancer cell lines such as HepG-2 and U-118 MG, with some compounds demonstrating lower IC50 values than established chemotherapeutics like temozolomide . The structure-activity relationship (SAR) studies suggest that modifications to the purine core can enhance biological activity, making these compounds promising candidates for further development as anticancer agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies have highlighted its potential to interact with Toll-like receptors (TLRs), which play a crucial role in immune responses. Specifically, one study noted that a related compound exhibited remarkable efficacy against TLR9 and interleukin-6 (IL-6) sites, indicating that this compound could be developed into a multifunctional anti-inflammatory agent .
Biological Research
Drug Development
The unique purine structure of this compound makes it a valuable scaffold for drug design. Its ability to mimic nucleobases allows it to potentially interfere with nucleic acid processes, making it suitable for developing antiviral or antibacterial agents. The compound's interactions with various biological targets can be explored through molecular docking studies, which help predict binding affinities and interaction modes with target proteins .
Synthetic Methodologies
Synthesis of Novel Compounds
this compound serves as a precursor for synthesizing various novel compounds through multicomponent reactions. These reactions are advantageous due to their efficiency and the ability to generate diverse molecular structures with minimal waste. The compound can be modified to produce derivatives that may possess enhanced biological activities or novel properties .
- Antitumor Efficacy Study
- In Silico Docking Analysis
Mechanism of Action
The mechanism of action of 6-MORPHOLIN-4-YL-9H-PURINE involves its interaction with specific molecular targets, such as serine/threonine-protein kinase Chk1 . This interaction can lead to the inhibition of certain cellular pathways, resulting in its therapeutic effects. The compound’s ability to modulate these pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
Thiazole-Morpholine Derivatives (VPC Series)
- VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) and VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine): These compounds share a thiazole-morpholine backbone but differ in substituents. VPC-14449 was initially misreported with 4,5-dibromoimidazole substituents, but corrected to 2,4-dibromo after NMR discrepancies . This structural adjustment significantly impacts binding to androgen receptor splice variants (AR-V7), as bromine positioning influences steric and electronic interactions .
Sulfonyl-Morpholine Derivatives
- 4-[(4-Methoxyphenyl)sulfonyl]morpholine, 4-[(2-methoxyphenyl)sulfonyl]morpholine, and 4-[(1,1'-biphenyl)-4-ylsulfonyl]morpholine: These compounds feature sulfonyl bridges connecting morpholine to aryl groups. The 4-methoxy derivative has a melting point of 109–110°C, while the 2-methoxy analog melts at 85–86°C, highlighting how substituent positioning affects crystallinity . Their synthesis via Grignard reagent coupling emphasizes scalability but limits structural diversity compared to purine-based systems.
Benzyl-Morpholine Analogs
- 4-(2-Chlorobenzyl)morpholine and 4-(2-Chloro-6-fluorobenzyl)morpholine :
These analogs demonstrate high aqueous solubility (~180–184 μM in PBS, pH 7.4), attributed to their halogenated benzyl groups enhancing polar surface area . While 4-(1H-Purin-6-yl)morpholine’s solubility is unreported, the benzyl series exemplifies how halogenation balances lipophilicity and solubility—a critical factor for bioavailability.
Piperidine/Quinoline-Morpholine Hybrids
- 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine () and 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine (): These hybrids integrate morpholine with nitrogen-rich scaffolds like piperidine or quinoline. Compared to the purine-morpholine compound, these hybrids may target broader enzyme families due to their extended aromatic systems.
Key Research Findings and Gaps
Structural Impact on Activity : Bromine positioning in VPC-14449 critically affects receptor binding , whereas purine-morpholine’s activity hinges on its nucleotide-like core.
Synthesis and Scalability : Sulfonyl-morpholine derivatives are synthesized via Grignard reactions , while purine-morpholine uses nucleophilic substitution .
Solubility Considerations : Benzyl-morpholine analogs achieve high solubility , but data for this compound are lacking.
Unresolved Questions : The primary biological targets and ADME (absorption, distribution, metabolism, excretion) profile of this compound require further study.
Biological Activity
4-(1H-Purin-6-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its unique structure, combining a purine ring with a morpholine moiety. This structural combination is believed to enhance its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₅O. The presence of the morpholine ring contributes to increased solubility and bioavailability, which are critical factors in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O |
| Molecular Weight | 233.25 g/mol |
| Solubility | High (due to morpholine) |
| Structure Type | Purine derivative |
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has shown potent effects against:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric carcinoma
- HepG2 human hepatocellular carcinoma
In a study assessing its cytotoxicity, the compound displayed an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| 4T1 | 10.5 | High cytotoxicity |
| COLO201 | 8.2 | Significant cell death |
| SNU-1 | 12.3 | Moderate cytotoxicity |
| HepG2 | 9.7 | Effective growth inhibition |
The mechanism underlying the antitumor activity of this compound involves several pathways:
- Inhibition of DNA Synthesis : The compound acts as an inhibitor of DNA biosynthesis, leading to cell cycle arrest in specific phases (G0/G1 and G2/M) depending on the cell line.
- Induction of Apoptosis : It promotes apoptotic pathways, as evidenced by changes in mitochondrial membrane potential and activation of caspases .
- Kinase Inhibition : The compound has been identified as a potential inhibitor of serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : Treatment with varying concentrations led to significant S-phase arrest and increased apoptosis markers, suggesting a robust mechanism for inhibiting liver cancer cell proliferation .
Table 2: Effects on Cell Cycle Distribution
| Concentration (μM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| 0 (Control) | 45 | 26 | 29 |
| 2 | 50 | 28 | 22 |
| 4 | 55 | 36 | 9 |
| 8 | 60 | 37 | 3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
